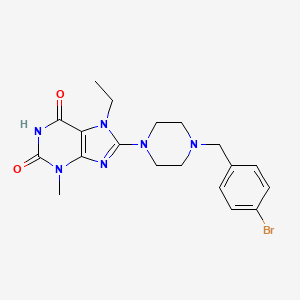![molecular formula C14H17F3N2O3 B6451033 2-methoxy-1-[3-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)pyrrolidin-1-yl]ethan-1-one CAS No. 2549012-39-5](/img/structure/B6451033.png)
2-methoxy-1-[3-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)pyrrolidin-1-yl]ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-methoxy-1-[3-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)pyrrolidin-1-yl]ethan-1-one is a useful research compound. Its molecular formula is C14H17F3N2O3 and its molecular weight is 318.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 318.11912689 g/mol and the complexity rating of the compound is 379. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary targets of 2-methoxy-1-[3-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)pyrrolidin-1-yl]ethan-1-one are specific receptors or enzymes involved in cellular signaling pathways. This compound is known to interact with kinases, particularly casein kinase 1 (CK1) isoforms such as CK1γ and CK1ε . These kinases play crucial roles in regulating various cellular processes, including cell cycle progression, apoptosis, and circadian rhythms.
Mode of Action
The compound binds to the active site of CK1 isoforms, inhibiting their kinase activity. This inhibition prevents the phosphorylation of downstream substrates, leading to alterations in signaling pathways. The binding is facilitated by the trifluoromethyl group, which enhances the compound’s affinity for the kinase active site .
Biochemical Pathways
By inhibiting CK1 isoforms, the compound affects several biochemical pathways. One significant pathway is the Wnt signaling pathway, where CK1 is involved in the phosphorylation of β-catenin. Inhibition of CK1 prevents β-catenin degradation, leading to its accumulation and subsequent activation of Wnt target genes. This can result in changes in cell proliferation and differentiation .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). The compound is well-absorbed due to its lipophilic nature, allowing it to cross cell membranes easily. It is distributed widely in tissues, particularly those with high kinase activity. Metabolism primarily occurs in the liver, where it undergoes oxidative and conjugative reactions. The compound is excreted mainly via the kidneys .
Result of Action
At the molecular level, the inhibition of CK1 isoforms leads to reduced phosphorylation of target proteins, altering their activity and stability. At the cellular level, this can result in changes in cell cycle progression, apoptosis, and gene expression. For example, the accumulation of β-catenin can promote cell proliferation and survival, which may have implications in cancer therapy .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action. The stability of the compound is affected by pH, with optimal activity observed in neutral to slightly acidic conditions. High temperatures can lead to degradation, reducing efficacy. Additionally, the presence of other kinase inhibitors or substrates can compete with the compound, affecting its binding and overall effectiveness .
This comprehensive understanding of the mechanism of action of this compound highlights its potential as a therapeutic agent, particularly in targeting kinase-related pathways in diseases such as cancer.
: Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Kinase Inhibitors
Properties
IUPAC Name |
2-methoxy-1-[3-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]pyrrolidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F3N2O3/c1-21-9-13(20)19-6-5-10(7-19)8-22-12-4-2-3-11(18-12)14(15,16)17/h2-4,10H,5-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWVWKQJIPKXFLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1CCC(C1)COC2=CC=CC(=N2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
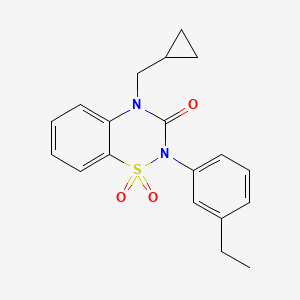
![5-cyclopropyl-N-[1-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)piperidin-4-yl]-1,2-oxazole-3-carboxamide](/img/structure/B6450968.png)
![N-[1-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)piperidin-4-yl]-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B6450972.png)
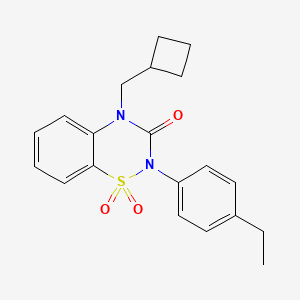
![2-[3-(methylsulfanyl)phenyl]-4-(prop-2-en-1-yl)-3,4-dihydro-2H-1??,2,4-benzothiadiazine-1,1,3-trione](/img/structure/B6450974.png)
![tert-butyl N-{[3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl}carbamate](/img/structure/B6450978.png)
![N-methyl-N-[1-(oxane-4-carbonyl)piperidin-3-yl]-3-(trifluoromethyl)pyridin-2-amine](/img/structure/B6450985.png)
![ethyl 5-methyl-2-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1,1-dioxo-2H-1lambda6,2,6-thiadiazine-4-carboxylate](/img/structure/B6450993.png)
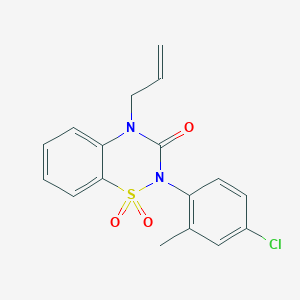
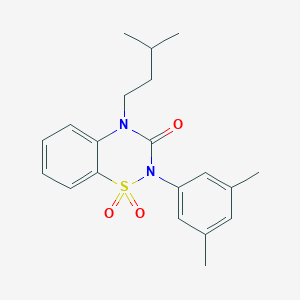
![4-{[1-(cyclohex-3-ene-1-carbonyl)azetidin-3-yl]oxy}pyridine-2-carboxamide](/img/structure/B6451019.png)
![1-methyl-4-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B6451025.png)
![1-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-2-cyclopropylethan-1-one](/img/structure/B6451031.png)
